2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane
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Overview
Description
2-(Difluoromethyl)-2-methyl-1-oxaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure and the presence of both difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2One common method involves the reaction of a suitable precursor with difluorocarbene, generated in situ from difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the generation of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]butane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]hexane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]heptane
Uniqueness
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its specific spirocyclic structure and the presence of both difluoromethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
758709-86-3 |
---|---|
Molecular Formula |
C6H8F2O |
Molecular Weight |
134.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C6H8F2O/c1-5(4(7)8)6(9-5)2-3-6/h4H,2-3H2,1H3 |
InChI Key |
BCHXFDPRINRBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC2)C(F)F |
Origin of Product |
United States |
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